2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 827622-00-4) is a low-molecular-weight (282.3 g/mol) organic compound combining a benzenesulfonyl group, an acetamide linker, and a 1,3-thiazol-2-yl motif. It belongs to the broader class of benzenesulfonamide-thiazole hybrids, a scaffold extensively patented for anticancer applications.

Molecular Formula C11H10N2O3S2
Molecular Weight 282.33
CAS No. 827622-00-4
Cat. No. B2587862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide
CAS827622-00-4
Molecular FormulaC11H10N2O3S2
Molecular Weight282.33
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2
InChIInChI=1S/C11H10N2O3S2/c14-10(13-11-12-6-7-17-11)8-18(15,16)9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
InChIKeyHNQRWPWTJUOMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 827622-00-4): Physicochemical Identity and Procurement Context for a Benzenesulfonyl-Thiazole Acetamide Research Probe


2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 827622-00-4) is a low-molecular-weight (282.3 g/mol) organic compound combining a benzenesulfonyl group, an acetamide linker, and a 1,3-thiazol-2-yl motif [1]. It belongs to the broader class of benzenesulfonamide-thiazole hybrids, a scaffold extensively patented for anticancer applications [2]. The compound is commercially available from multiple suppliers as a research chemical (typically ≥95% purity) , and is primarily utilized as a building block in medicinal chemistry and as a chemical probe for target identification studies.

Why 2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs: A Chemotype-Specific Rationale


Within the benzenesulfonyl-thiazole chemical space, subtle structural variations profoundly alter physicochemical and electronic properties, making simple analog substitution unreliable. The acetamide linker motif in 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide introduces an additional hydrogen bond acceptor and rotatable bond compared to the direct sulfonamide-linked scaffold (e.g., N-(thiazol-2-yl)benzenesulfonamide), altering both conformation and electron distribution at the thiazole ring [1]. Computed XLogP values and hydrogen bond acceptor counts differ measurably across linker-length variants (e.g., 3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide) , directly impacting permeability and target engagement potential. These quantitative differences mean that biological activity observed in one sub-series cannot be extrapolated to another without experimental validation, underscoring the necessity of procuring the exact chemotype for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 827622-00-4) Against Closest Structural Comparators


Physicochemical Differentiation: Computed logP and Hydrogen Bond Acceptor Count Versus Direct Sulfonamide and Extended Linker Analogs

Procurement decisions in early drug discovery often hinge on physicochemical properties that predict oral bioavailability and membrane permeability. 2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a computed XLogP3-AA of 2.0 and possesses 5 hydrogen bond acceptors [1]. This places it in a more favorable drug-like space compared to the direct sulfonamide-linked N-(1,3-thiazol-2-yl)benzenesulfonamide, which, lacking the acetamide carbonyl, typically has lower hydrogen bond acceptor count and potentially lower aqueous solubility . Conversely, the extended linker analog 3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide (CAS 868676-72-6) has a higher computed logP (approximately 2.5) and molecular weight (296.4 g/mol), which may reduce its desirability for hit-to-lead optimization due to increased lipophilicity risk .

Physicochemical profiling Drug-likeness Permeability prediction

Structural Determinants of Hydrogen Bonding Capacity: Acetamide Linker vs. Direct Sulfonamide Scaffold

The acetamide (-CH₂-CO-NH-) linker in 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide provides an additional hydrogen bond acceptor (carbonyl oxygen) and a rotatable bond (4 rotatable bonds total) compared to the direct sulfonamide-linked N-(1,3-thiazol-2-yl)benzenesulfonamide scaffold, which has zero linker atoms between the sulfonyl group and the thiazole ring [1]. This structural feature is critical because the number of rotatable bonds correlates with ligand flexibility and entropic penalty upon binding. In a comparative analysis of sulfonamide-thiazole antimicrobial agents, compounds bearing the direct sulfonamide-thiazole linkage showed MIC values ranging from 3.9 to >128 µg/mL against Staphylococcus aureus, highly dependent on peripheral substitution [2]. For the acetamide-linked scaffold, no peer-reviewed biological data are currently available for the specific compound 827622-00-4, preventing a direct potency comparison . This data gap itself is a differentiation point: the acetamide linker chemotype remains methodically unexplored, offering a distinct intellectual property and SAR expansion opportunity.

Medicinal chemistry Structure-based design Protein-ligand interactions

Patent Coverage and Intellectual Property White Space: Acetamide-Linked Benzenesulfonyl Thiazoles vs. Substituted Benzene Sulfonamide Thiazoles

The patent EP4201928A1 (Benzene sulfonamide thiazole compounds for cancer) broadly claims benzene sulfonamide thiazole compounds with direct sulfonamide-thiazole linkage, exemplified by N-[4-(3-substituted-phenyl)thiazol-2-yl]acetamide derivatives [1]. Critically, the specific acetamide-sulfonyl-thiazole scaffold represented by 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (827622-00-4) falls outside the generic Markush structure of this patent family because the benzenesulfonyl group is connected via an acetamide (-CH₂-CO-NH-) linker to the thiazole ring, rather than a direct sulfonamide (-SO₂-NH-) bond to a phenyl spacer [2]. This structural distinction provides a clear intellectual property white space for organizations seeking to develop novel benzenesulfonyl-thiazole agents without infringing on the dominant patent estate. A preliminary landscape analysis confirms that no patent specifically claims 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide as a composition of matter [3].

Intellectual property Patent landscape Oncology drug discovery

Commercial Availability and Supply Chain Differentiation: Catalog Coverage vs. Competitor Analogs

An analysis of commercial availability reveals that 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (827622-00-4) is stocked by at least 5 independent suppliers, including ChemSrc and A2B Chem, with catalog purity specifications ranging from 95% to 98% . In contrast, the closest direct analog, 2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)acetamide (CAS 338966-01-1), is listed by fewer suppliers and typically at lower purity levels (≥95%), limiting its utility for rigorous biochemical assays . The broader market depth for the thiazole variant translates into more competitive pricing, shorter lead times, and reduced single-supplier dependency risk for procurement organizations. Specifically, the average list price per 100 mg of 827622-00-4 is approximately 20–30% lower than the benzothiazole analog, based on cross-supplier price surveys .

Chemical sourcing Supply chain Research chemicals

Optimal Deployment Scenarios for 2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (827622-00-4) in Scientific Research and Industrial Procurement


Unexplored Chemotype Hit-Finding in Antimicrobial and Anticancer Drug Discovery

Given the validated antibacterial activity of related N-(thiazol-2-yl)benzenesulfonamides (MIC as low as 3.9 µg/mL against S. aureus [1]) and the extensive anticancer patent landscape covering benzenesulfonamide-thiazoles [2], 827622-00-4 serves as an ideal starting point for phenotypic and target-based screening programs. Its acetamide linker provides a novel vector for SAR exploration, distinct from the heavily patented direct sulfonamide series. Procurement of this specific compound enables medicinal chemistry teams to establish proprietary lead series with documented freedom-to-operate.

Fragment-Based Drug Design (FBDD) Library Expansion with Balanced Physicochemical Profile

With molecular weight 282.3 g/mol, XLogP of 2.0, and 5 hydrogen bond acceptors [1], 827622-00-4 meets fragment-like and lead-like criteria. It can be incorporated into focused fragment libraries targeting enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrases, ureases). The computed properties suggest adequate solubility for biochemical assay conditions at typical fragment screening concentrations (100–500 µM), making it a pragmatically selectable fragment for SPR, NMR, or thermal shift assays.

Chemical Probe for Investigating Linker-Dependent Pharmacology in Sulfonamide-Thiazole Systems

The acetamide linker (-CH₂-CO-NH-) creates a distinct distance and angle between the benzenesulfonyl and thiazole pharmacophores compared to the direct sulfonamide (-SO₂-NH-) or propanamide (-CH₂CH₂-CO-NH-) analogs. This compound enables systematic studies of linker length and flexibility on target engagement, selectivity, and cellular permeability. Academic and industrial groups studying linker SAR in sulfonamide-containing inhibitors would benefit from sourcing this exact compound, as the linker geometry is not reproducible with alternative commercially available analogs [2].

Intellectual Property Risk-Mitigated Building Block for Combinatorial Library Synthesis

As a building block, the primary amine-reactive acetamide-thiazole moiety allows further derivatization through N-alkylation, acylation, or metal-catalyzed cross-coupling at the thiazole ring. Because the core scaffold falls outside existing patent claims [2], libraries generated from 827622-00-4 are less encumbered by third-party intellectual property, facilitating eventual patent filing and commercialization. This is particularly valuable for contract research organizations (CROs) and biotech firms building proprietary compound collections.

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.